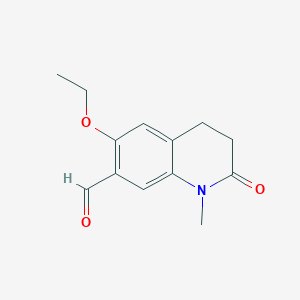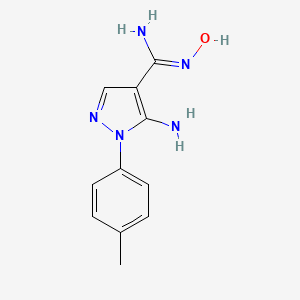
12-Hydroxydodecyl Acrylate (Stabilized)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxydodecyl Acrylate (Stabilized) is an organic compound with the molecular formula C15H28O3. It is an ester formed from 12-hydroxydodecanol and acrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Hydroxydodecyl Acrylate can be synthesized through the esterification of 12-hydroxydodecanol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of 12-Hydroxydodecyl Acrylate involves similar esterification processes but on a larger scale. Continuous flow reactors and advanced purification techniques are employed to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 12-Hydroxydodecyl Acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylates, which are used in coatings, adhesives, and other applications.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acrylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Polymerization: Poly(12-hydroxydodecyl acrylate) is formed.
Oxidation: 12-Ketododecyl acrylate or 12-carboxydodecyl acrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
12-Hydroxydodecyl Acrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 12-Hydroxydodecyl Acrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of hydrogels and other polymeric materials. The hydroxyl group can also participate in hydrogen bonding, enhancing the material’s mechanical properties .
Comparación Con Compuestos Similares
12-Hydroxydodecyl Methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
Dodecyl Acrylate: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness: 12-Hydroxydodecyl Acrylate is unique due to the presence of both a hydroxyl group and an acrylate group, allowing it to participate in a wider range of chemical reactions and form more diverse polymeric structures compared to its analogs .
Propiedades
Fórmula molecular |
C15H28O3 |
|---|---|
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
12-hydroxydodecyl prop-2-enoate |
InChI |
InChI=1S/C15H28O3/c1-2-15(17)18-14-12-10-8-6-4-3-5-7-9-11-13-16/h2,16H,1,3-14H2 |
Clave InChI |
NKYRAXWYDRHWOG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)
![Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)




![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)

![N-[3-(Methylthio)-1-oxopropyl]glycine](/img/structure/B13410882.png)
